molecular formula C6H17N2O3PS B1198770 S-(2-((4-aminobutyl)amino)ethyl)phosphorothioate CAS No. 20709-37-9

S-(2-((4-aminobutyl)amino)ethyl)phosphorothioate

Cat. No. B1198770
CAS RN: 20709-37-9
M. Wt: 228.25 g/mol
InChI Key: ZFRBZRBCVWXTHC-UHFFFAOYSA-N
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Description

  • CAS Registry Number : 20709-37-9 .

Scientific Research Applications

  • Radioprotective and Chemoprotective Applications in Cancer Therapies : S-(2-((4-aminobutyl)amino)ethyl)phosphorothioate, also known as WR-2721, exhibits both radioprotective and chemoprotective properties, which are potentially useful in cancer treatment. Its metabolic action involves catabolism by polyamine oxidase, with the metabolite being a cytotoxic aldehyde. This metabolism plays a crucial role in its pharmacological activity, as aldehydes may reduce oxygen-dependent free radicals generated by irradiation of tissues, thereby offering protection (Ishimaru, 1982).

  • Pharmacokinetics and Detection in Plasma : The pharmacokinetics and detection of S-(2-((4-aminobutyl)amino)ethyl)phosphorothioate in plasma have been studied, demonstrating improved assay methods for better sensitivity and precision. This is critical for understanding its behavior and effectiveness in biological systems (Swynnerton et al., 1984).

  • Protection of Normal Tissues During Radiation Therapy : The compound has been evaluated for its potential to protect normal tissues during radiation therapy, particularly in the context of fractionated irradiation. Studies have shown that it can protect against the hematologic toxicity of cyclophosphamide, a chemotherapy drug, suggesting its utility in reducing the side effects of cancer treatments (Utley et al., 1976).

  • Influence on Polyamine Uptake in Lung Tissues : Research has indicated that S-(2-((4-aminobutyl)amino)ethyl)phosphorothioate and its analogs can inhibit the uptake of putrescine into rat lung slices, suggesting a potential mechanism for targeting radioprotectors to specific cells in the lung (Wyatt et al., 1989).

  • Study of Hydrolysis Reaction : The hydrolysis reaction of S-(2-((4-aminobutyl)amino)ethyl)phosphorothioate has been extensively studied to understand its chemical behavior under various conditions. This research is vital for comprehending its stability and reactivity in different environments (Risley et al., 1986).

properties

IUPAC Name

2-(4-aminobutylamino)ethylsulfanylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H17N2O3PS/c7-3-1-2-4-8-5-6-13-12(9,10)11/h8H,1-7H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRBZRBCVWXTHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNCCSP(=O)(O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17N2O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70174762
Record name S-(2-((4-aminobutyl)amino)ethyl)phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-(2-((4-aminobutyl)amino)ethyl)phosphorothioate

CAS RN

20709-37-9
Record name S-(2-((4-aminobutyl)amino)ethyl)phosphorothioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020709379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(2-((4-aminobutyl)amino)ethyl)phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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S-(2-((4-aminobutyl)amino)ethyl)phosphorothioate
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Citations

For This Compound
1
Citations
I Wyatt, RB Moore, LL Smith - International Journal of Radiation …, 1989 - Taylor & Francis
The objective of these studies was to determine whether a series of structurally related radioprotective agents could act as substrates for the recently identified polyamine system in the …
Number of citations: 35 www.tandfonline.com

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